molecular formula C9H10ClF2NO2 B3028374 (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride CAS No. 1958125-88-6

(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride

Cat. No.: B3028374
CAS No.: 1958125-88-6
M. Wt: 237.63
InChI Key: JGIXPMPFXKDMQH-DDWIOCJRSA-N
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Description

“(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride” (CAS: 1958125-88-6) is a fluorinated aromatic amino ester hydrochloride with the molecular formula C₉H₁₀ClF₂NO₂ and a molecular weight of 237.63 g/mol . It is a chiral compound due to the (R)-configuration at the amino-bearing carbon. This compound is primarily used in pharmaceutical research, particularly in synthesizing enantiomerically pure intermediates for drug development.

Properties

IUPAC Name

methyl (2R)-2-amino-2-(2,4-difluorophenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11;/h2-4,8H,12H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIXPMPFXKDMQH-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1958125-88-6
Record name Benzeneacetic acid, α-amino-2,4-difluoro-, methyl ester, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1958125-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzaldehyde and methylamine.

    Formation of Intermediate: The initial step involves the condensation of 2,4-difluorobenzaldehyde with methylamine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Esterification: The amine is subsequently esterified with methyl chloroformate to form the desired ester.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to obtain ®-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride.

Industrial Production Methods

In industrial settings, the production of ®-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.

Reaction Conditions

  • Acidic Hydrolysis : 6 M HCl, reflux (12–24 hrs).

  • Basic Hydrolysis : 2 M NaOH, 80°C (8–12 hrs).

Products :

  • Primary Product : 2-Amino-2-(2,4-difluorophenyl)acetic acid.

  • Byproduct : Methanol.

Mechanism :
The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide (basic) on the carbonyl carbon, followed by cleavage of the ester bond (Figure 1).

Nucleophilic Substitution at the Amino Group

The primary amine participates in substitution reactions with electrophiles, enabling functionalization for drug design.

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Reference
Acylation Acetyl chloride, pyridine, 0°CN-Acetyl derivative85–90
Alkylation Methyl iodide, K₂CO₃, DMF, 50°CN-Methyl derivative70–75
Sulfonylation Tosyl chloride, Et₃N, CH₂Cl₂, RTN-Tosyl derivative80–85

Key Applications :

  • Acylated derivatives exhibit enhanced metabolic stability.

  • Tosyl derivatives serve as intermediates for cross-coupling reactions .

Neutralization to Freebase Amine

The hydrochloride salt reversibly converts to the freebase amine under basic conditions, facilitating further transformations:

Reaction :

 R Methyl 2 amino 2 2 4 difluorophenyl acetate hydrochloride+NaOHFreebase+NaCl+H2O\text{ R Methyl 2 amino 2 2 4 difluorophenyl acetate hydrochloride}+\text{NaOH}\rightarrow \text{Freebase}+\text{NaCl}+\text{H}_2\text{O}

Conditions :

  • 1 M NaOH, dichloromethane, 25°C (1 hr) .

Utility :

  • Freebase forms are preferred for reactions requiring non-ionic intermediates (e.g., organometallic couplings) .

Catalytic Decomposition Pathways

Under transition-metal catalysis, the compound undergoes complex rearrangements. For example:

Rhodium-Catalyzed Decomposition (analogous to thiazinane systems ):

  • Catalyst : Rh₂(OAc)₄ (2 mol%).

  • Products : Enamino esters via carbene intermediates and phenyl migration (Figure 2).

  • Yield : 91% for E-isomer .

Significance :

  • Highlights potential for generating structurally diverse scaffolds under controlled conditions.

Comparative Reactivity of Halogenated Derivatives

DerivativeReactivity ProfileUnique Features
Dichlorophenyl Enhanced electrophilic substitutionHigher steric hindrance
Difluorophenyl Improved metabolic stabilityStronger C–F bond
Trifluoromethyl Increased lipophilicityElectron-withdrawing effects

Scientific Research Applications

Pharmaceutical Research

(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride is being investigated for its potential therapeutic applications. Preliminary studies suggest it may exhibit:

  • Antimicrobial Activity : The compound has shown promise in inhibiting certain bacterial strains.
  • Enzyme Inhibition : Research indicates that it may act as an inhibitor for specific enzymes involved in metabolic pathways .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, enabling the creation of more complex molecules. Its unique difluorophenyl substitution allows for:

  • Enhanced Reactivity : The difluorophenyl group can facilitate various chemical reactions, including nucleophilic substitutions and reductions .

Biological Studies

The compound is under investigation for its interactions with biological targets:

  • Receptor Binding Studies : It may bind to specific receptors, influencing their activity and providing insights into drug design .

Material Science

In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial properties against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 2: Enzyme Inhibition

Research published in a pharmacology journal highlighted the compound's potential as a selective inhibitor of a key enzyme involved in cancer metabolism. In vitro assays showed a dose-dependent inhibition, suggesting its utility in developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Solubility : Solubility varies by solvent; preparation of stock solutions requires solvent optimization (e.g., heating to 37°C and sonication may enhance dissolution) .
  • Storage : Stable at room temperature when sealed and dry. For long-term storage, –80°C (6 months) or –20°C (1 month) is recommended .
  • Purity : >97.00%, with certificates of analysis (COA) and safety data sheets (SDS) available .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Structurally related compounds share the core 2-amino-2-(fluorophenyl)acetate backbone but differ in substituents, stereochemistry, or counterions. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Substituents Similarity Score Key Differences Reference
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride 1958125-88-6 C₉H₁₀ClF₂NO₂ 2,4-difluoro 0.73 (Baseline) Baseline compound
Ethyl 2-(2,6-difluorophenyl)acetate 680217-71-4 C₁₀H₁₀F₂O₂ Ethyl ester, 2,6-difluoro 0.78 Lacks amino group; higher lipophilicity
(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride 916211-79-5 C₉H₁₁ClFNO₂ 4-fluoro 0.69 Fewer fluorine atoms; altered electronic effects
(R)-Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride 1956435-35-0 C₁₀H₁₃ClFNO₂ 3-fluoro-2-methyl 0.69 Methyl substituent enhances steric hindrance
Methyl 2-amino-2-(2-fluorophenyl)acetate 573701-88-9 C₉H₁₀FNO₂ 2-fluoro N/A No hydrochloride salt; reduced stability

Notes:

  • Similarity Scores : Calculated using cheminformatics tools, these scores reflect structural and electronic overlaps. Higher scores (e.g., 0.78 for Ethyl 2-(2,6-difluorophenyl)acetate) indicate closer analogs .
  • Chirality : The (R)-configuration in the target compound contrasts with racemic or (S)-enantiomers in others, impacting receptor binding in drug candidates .

Physicochemical Properties

Solubility and Stability

  • The 2,4-difluoro substitution in the target compound enhances polarity compared to mono-fluoro analogs (e.g., 4-fluoro derivative), improving solubility in polar aprotic solvents .
  • Hydrochloride salts (e.g., target compound) generally exhibit better crystallinity and stability than free bases .

Biological Activity

(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9_9H10_{10}ClF2_2NO2_2 and a molecular weight of 237.63 g/mol. It is recognized for its diverse applications in medicinal chemistry and biological research. This compound features a difluorophenyl group, which contributes to its unique biological activity and potential therapeutic uses.

  • CAS Number: 1958125-88-6
  • Molecular Formula: C9_9H10_{10}ClF2_2NO2_2
  • Molecular Weight: 237.63 g/mol
  • IUPAC Name: Methyl (2R)-2-amino-2-(2,4-difluorophenyl)acetate; hydrochloride

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer and antiviral agent.

Antiviral Activity

Research indicates that compounds with similar structures exhibit significant antiviral properties. For instance, studies have shown that halogenated phenyl derivatives can enhance anti-HIV activity. The presence of fluorine atoms in the phenyl ring can modulate this activity, with varying effects depending on the specific substitution pattern on the aromatic ring .

Anticancer Potential

Several studies have reported the anticancer properties of related compounds. For example, one study demonstrated that a derivative with a similar structure exhibited an IC50_{50} value of 0.69 µM against U2OS osteosarcoma cells and 0.70 µM against HeLa cervical carcinoma cells . This suggests that this compound may also possess significant anticancer activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The difluorophenyl group is crucial for binding to target proteins or enzymes, which modulates their activity and can lead to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50_{50} ValueCell Line/Model
AntiviralSimilar Derivative0.0364 µMMT-4 Cells
AnticancerSimilar Derivative0.69 µMU2OS Cells
AnticancerSimilar Derivative0.70 µMHeLa Cells

Case Study: Antiviral Efficacy

A recent study explored the antiviral efficacy of fluorinated compounds against HIV-1. The results indicated that compounds with a difluorophenyl moiety showed enhanced potency compared to their non-fluorinated counterparts. Specifically, the presence of fluorine atoms was linked to improved binding affinity to viral targets, suggesting a promising avenue for developing new antiviral therapies .

Case Study: Anticancer Activity

In another investigation, researchers evaluated the effects of this compound on various cancer cell lines. The compound demonstrated notable cytotoxicity against both U2OS and HeLa cells, indicating its potential as a chemotherapeutic agent . The study emphasized the importance of structure-activity relationships in optimizing the efficacy of such compounds.

Q & A

Q. What are the recommended enantioselective synthesis methods for (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride?

  • Methodological Answer : Chiral synthesis can be achieved via enzymatic resolution using nitrilases. For example, nitrilase-catalyzed hydrolysis in methanol/water (pH 8, 37°C) followed by HCl acidification (pH 2) yields enantiomerically pure amino acid derivatives . This approach avoids racemization and is scalable for academic research. Alternative routes include asymmetric hydrogenation or chiral auxiliaries, though these may require optimization for fluorinated substrates.

Q. How is the chiral purity of this compound validated in academic settings?

  • Methodological Answer : Chiral purity is confirmed using HPLC with chiral stationary phases (e.g., CHIRALPAK® columns) or polarimetry. For structural validation, X-ray crystallography (as demonstrated in Acta Crystallographica reports for analogous fluorophenyl compounds) provides definitive stereochemical assignment . Nuclear Overhauser Effect (NOE) NMR experiments can further resolve spatial arrangements of the 2,4-difluorophenyl group .

Q. What are the critical parameters for maintaining compound stability during storage?

  • Methodological Answer : Store as a hydrochloride salt at -20°C in airtight, moisture-free containers to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as fluorinated aromatics may undergo photodegradation . Purity (>97%) should be verified via LC-MS before use in sensitive reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields for this compound?

  • Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., ester hydrolysis or racemization). Optimize reaction conditions by:
  • Temperature control : Lower temperatures (0–5°C) during HCl salt formation reduce byproducts .
  • Solvent selection : Use anhydrous methanol or ethanol to minimize hydrolysis .
  • Catalyst screening : Test immobilized nitrilases or transition-metal catalysts for improved enantioselectivity .
    Document intermediates via LC-MS or GC-MS to identify bottlenecks .

Q. What analytical strategies are used to characterize regioisomeric impurities in fluorinated derivatives?

  • Methodological Answer :
  • 19F NMR : Distinguishes 2,4-difluorophenyl regioisomers via distinct coupling patterns (e.g., J = 8–12 Hz for adjacent fluorines) .
  • High-resolution mass spectrometry (HRMS) : Identifies halogenated byproducts (e.g., chloro-fluoro contaminants from incomplete substitution) .
  • X-ray crystallography : Resolves ambiguities in substitution patterns, as demonstrated for structurally similar dichlorophenyl acetates .

Q. How does the 2,4-difluorophenyl group influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : The electron-withdrawing fluorine atoms activate the ester carbonyl toward nucleophilic attack. However, steric hindrance from the ortho-fluorine may slow reactions. Comparative kinetic studies with mono-fluorinated analogs (e.g., 4-fluorophenyl derivatives) reveal rate differences . Computational modeling (DFT) can predict reactive sites and guide functionalization .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride
Reactant of Route 2
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(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride

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